molecular formula C8H16ClNO2 B15308677 3-(Piperidin-2-yl)oxetan-3-ol hydrochloride

3-(Piperidin-2-yl)oxetan-3-ol hydrochloride

Cat. No.: B15308677
M. Wt: 193.67 g/mol
InChI Key: OLCCJFXBWQLORU-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)oxetan-3-ol hydrochloride is a small molecule organic compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.7. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)oxetan-3-ol hydrochloride typically involves the reaction of piperidine derivatives with oxetane intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)oxetan-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetanone derivatives, while reduction can produce piperidine alcohols .

Scientific Research Applications

3-(Piperidin-2-yl)oxetan-3-ol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)oxetan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-3-yl)oxetan-3-ol hydrochloride
  • 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride
  • 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride

Uniqueness

3-(Piperidin-2-yl)oxetan-3-ol hydrochloride stands out due to its unique oxetane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and materials .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-piperidin-2-yloxetan-3-ol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-8(5-11-6-8)7-3-1-2-4-9-7;/h7,9-10H,1-6H2;1H

InChI Key

OLCCJFXBWQLORU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2(COC2)O.Cl

Origin of Product

United States

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